![molecular formula C11H12ClNO4 B12529833 Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate CAS No. 691884-24-9](/img/structure/B12529833.png)
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate is an organic compound with the molecular formula C₁₀H₁₁ClNO₄. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenoxyacetate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate typically involves the reaction of 4-chlorobenzaldehyde oxime with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate.
Reduction: Formation of Ethyl {4-[hydroxyimino)methyl]phenoxy}acetate.
Substitution: Formation of Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate or Ethyl {4-[thiol(hydroxyimino)methyl]phenoxy}acetate.
Aplicaciones Científicas De Investigación
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of biological molecules. The phenoxyacetate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparación Con Compuestos Similares
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[bromo(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate:
Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate: Contains a nitro group, which can significantly change its reactivity and biological effects.
This compound is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity that distinguishes it from its analogs.
Propiedades
Número CAS |
691884-24-9 |
|---|---|
Fórmula molecular |
C11H12ClNO4 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
ethyl 2-[4-(C-chloro-N-hydroxycarbonimidoyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-16-10(14)7-17-9-5-3-8(4-6-9)11(12)13-15/h3-6,15H,2,7H2,1H3 |
Clave InChI |
VJJCUXAEXWMLSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
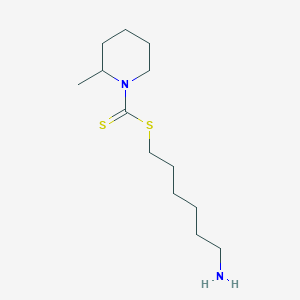
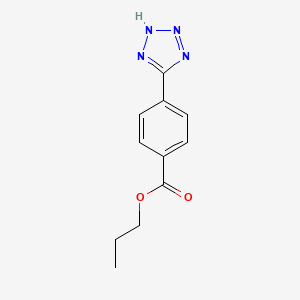
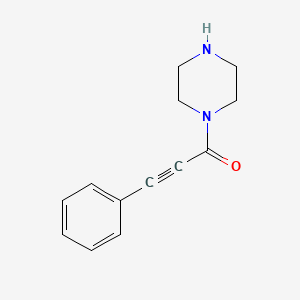

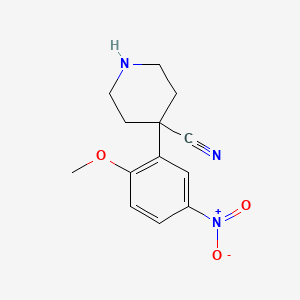

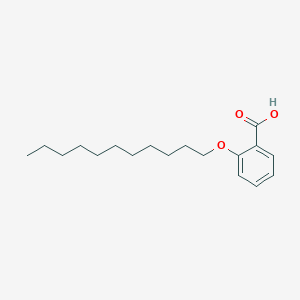
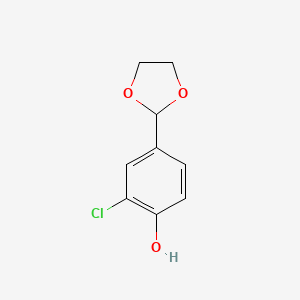
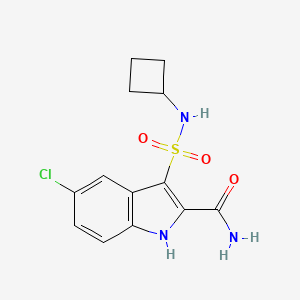
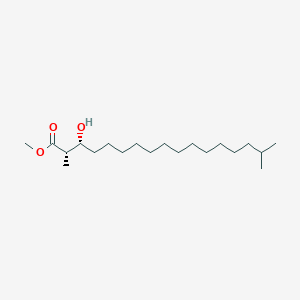
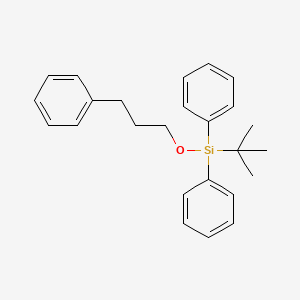
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
